2,4,4-Trimethylpent-2-enal
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Overview
Description
2,4,4-Trimethylpent-2-enal is an organic compound with the molecular formula C8H14O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is known for its distinct structure, which includes a double bond and three methyl groups, making it a highly branched molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,4-Trimethylpent-2-enal can be synthesized through various methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is then purified through distillation and other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Addition Reactions: Bromine in carbon tetrachloride for halogenation, hydrogen gas with a palladium catalyst for hydrogenation.
Major Products Formed:
Oxidation: 2,4,4-Trimethylpentanoic acid.
Reduction: 2,4,4-Trimethylpent-2-enol.
Addition Reactions: 2,4,4-Trimethylpentane derivatives.
Scientific Research Applications
2,4,4-Trimethylpent-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylpent-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is the basis for its antimicrobial and antifungal activities, as it can disrupt the integrity of microbial cell walls and membranes.
Comparison with Similar Compounds
2,4,4-Trimethylpent-1-ene: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,4,4-Trimethylpent-2-ene: An isomer with a double bond in a different position, affecting its reactivity and applications.
2,4,4-Trimethylpentanoic acid: The oxidized form of 2,4,4-Trimethylpent-2-enal, used in different industrial applications.
Uniqueness: this compound is unique due to its combination of an aldehyde group and a highly branched structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,4,4-trimethylpent-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(6-9)5-8(2,3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXYYWCILNEABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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